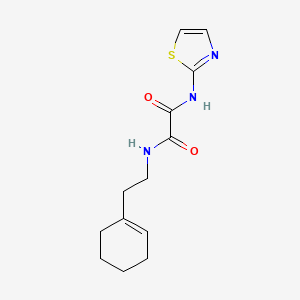

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide, also known as CXO, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. CXO is a synthetic compound that has been developed through the process of chemical synthesis, and its unique properties make it a valuable tool for researchers in the fields of chemistry, biology, and pharmacology.

Scientific Research Applications

Radioligand Development for PET Imaging : The compound WAY-100635, similar in structure, was explored for its potential as a radioligand in PET (Positron Emission Tomography) to study 5-HT1A receptors in the human brain. The understanding of the metabolism of such radioligands is crucial for developing biomathematical models to interpret brain uptake kinetics in terms of receptor-binding parameters (Osman et al., 1996).

Environmental Exposure and Biomarkers : Research on 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), shares structural similarities and focuses on environmental exposure. Metabolites of DINCH in urine were studied as potential biomarkers for exposure assessment (Silva et al., 2013).

Neuropharmacological Studies : Compounds with structural similarities were used in studying neuropharmacological effects. For instance, the mGlu5 receptor antagonist MTEP and mGlu1 receptor antagonist EMQMCM were tested for their effects on negatively reinforced learning, highlighting the diverse involvement of mGlu1 and mGlu5 receptors (Gravius et al., 2005).

Disposition and Metabolism Studies : Compounds like SB-649868, related in structure, were investigated for their metabolic pathways, providing insights into the principal circulating components and major routes of metabolism, essential for understanding the pharmacokinetics and dynamics of drug-like compounds (Renzulli et al., 2011).

properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c17-11(12(18)16-13-15-8-9-19-13)14-7-6-10-4-2-1-3-5-10/h4,8-9H,1-3,5-7H2,(H,14,17)(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODSIENCJRWHHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Oxo-7-phenyl-4,8-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2811421.png)

![[(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2811423.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2811426.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2811428.png)

![3-(2-fluorophenyl)-2-(2-piperidin-1-ylethylsulfanyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2811432.png)

![N-(2,4-difluorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2811433.png)

![2-(3-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2811439.png)